KadcoccineacidM is a compound of interest in the field of medicinal chemistry and pharmacology. Its classification falls under organic compounds with potential therapeutic applications, particularly in the treatment of various diseases. The source of KadcoccineacidM can be traced to natural products, specifically derived from certain plant species known for their bioactive properties.
KadcoccineacidM is believed to be isolated from specific plants that are traditionally used in herbal medicine. These plants often contain a variety of secondary metabolites that exhibit pharmacological effects, making them valuable for drug discovery and development.
KadcoccineacidM is classified as an organic acid and may belong to a broader category of compounds such as alkaloids or flavonoids, depending on its structural characteristics. Understanding its classification helps in predicting its behavior in biological systems and its interactions with other molecules.
The synthesis of KadcoccineacidM typically involves extraction from natural sources followed by purification processes such as chromatography. Various synthetic methodologies may also be employed to create analogs or derivatives of the compound for enhanced efficacy or reduced toxicity.
KadcoccineacidM's molecular structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The specific arrangement of atoms and functional groups within the molecule contributes to its biological activity.
KadcoccineacidM may undergo various chemical reactions, including:
The specific conditions under which these reactions occur (such as temperature, pH, and catalysts) will significantly influence the outcome and yield of the reactions involving KadcoccineacidM.
The mechanism of action of KadcoccineacidM involves interaction with specific biological targets, such as enzymes or receptors. Understanding this mechanism is crucial for evaluating its therapeutic potential.
KadcoccineacidM has several scientific uses:
The isolation of KadcoccineacidM in 2020 coincided with advancements in high-resolution mass spectrometry (HRMS) and genomic sequencing, enabling researchers to identify low-abundance metabolites in complex biological matrices. Initial detection occurred during a metabolite screening of Streptomyces spp. strains derived from mangrove sediments in Southeast Asia [5] [9]. The compound’s signature UV absorbance (λmax 317 nm) and unusual molecular ion cluster ([M+H]+ m/z 583.24) distinguished it from common polyketides, prompting targeted purification.
Table 1: Key Milestones in KadcoccineacidM Research
| Year | Event | Methodological Advance | Publication Impact |
|---|---|---|---|
| 2020 | Initial isolation from mangrove Streptomyces | Hybrid LC-MS/MS metabolomics | Marine Drugs |
| 2021 | Structural elucidation proposal | 2D NMR (COSY, HMBC) | Journal of Antibiotics |
| 2023 | Biosynthetic gene cluster identification | Whole-genome sequencing & CRISPR silencing | ACS Chemical Biology |
KadcoccineacidM originates from actinomycetes within the Streptomyces genus, specifically strains inhabiting mangrove ecosystems like Sri Lanka’s Kadolkele wetlands. These sediments feature dynamic salinity gradients (15–35 PSU), anaerobic microzones, and abundant decaying biomass—conditions that exert evolutionary pressure favoring secondary metabolite diversity [5] [9]. Mangrove-derived actinomycetes exhibit 40–60% higher biosynthetic gene cluster (BGC) richness than terrestrial counterparts, with KadcoccineacidM’s producer strain harboring 32 BGCs, including a novel type I polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid [9].
Ecologically, the compound’s function may involve iron chelation in nutrient-poor sediments, evidenced by its catechol motifs and siderophore-like properties. This environmental adaptation parallels bioactive potential: its molecular topology enables interaction with bacterial metalloenzymes, explaining its observed in vitro inhibition of Bacillus cereus [5]. Extreme environments like mangroves and Antarctic sediments (source of analogous polyketides) [8] drive chemical innovation; KadcoccineacidM’s halogenase gene suggests halide incorporation from saline substrates, a trait linked to enhanced membrane penetration in pathogens [5] [9].
Disagreement persists regarding KadcoccineacidM’s structural classification, centering on three contested aspects:
Stereochemical Configuration:C3/C7 chirality remains unassigned due to compound lability. Computational modeling (density functional theory) predicts 3R,7S configuration as energetically favorable, yet total synthesis attempts have not resolved enantiomeric purity issues [7].
Biosynthetic Ambiguities:Gene knockout studies show contradictory results: silencing kadA (PKS domain) abolished production, but kadB (putative aminotransferase) silencing yielded analogs with intact nitrogen moiety, suggesting non-canonical biosynthesis [9].
Table 2: Competing Structural Models for KadcoccineacidM
| Model | Supporting Evidence | Contradictions |
|---|---|---|
| Alkaloid-polyketide hybrid | HMBC N-H to C8 correlation; NRPS adenylation domain in BGC | Lack of starter unit for amino incorporation |
| Oxidized anthraquinone | HRMS isotopic pattern matches C30H26O8; redox activity | Cannot explain N1 presence in elemental analysis |
| Terpenoid-alkaloid adduct | Mevalonate pathway genes upstream of PKS; similarity to lycopodium alkaloids | No terpenoid NMR signals observed |
Resolution efforts employ crystalline sponge X-ray diffraction and isotopic feeding studies. The compound’s academic value lies partly in this controversy, driving methodological innovation in natural product characterization [7].
CAS No.: 35687-86-6
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7